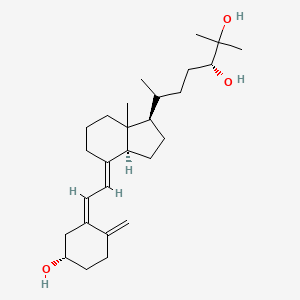
3-epi-24R 25-Dihydroxy Vitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-epi-24R 25-Dihydroxy Vitamin D3 is a metabolite of Vitamin D3, which plays a crucial role in calcium and phosphorus homeostasis in the body. This compound is an epimer of 24R,25-dihydroxyvitamin D3, differing in the configuration at the C3 position. It is involved in various biological processes, including bone integrity and fracture healing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-24R 25-Dihydroxy Vitamin D3 involves multiple steps, typically starting from Vitamin D3. The process includes hydroxylation at specific positions to introduce the necessary functional groups. The reactions are often carried out under an argon atmosphere to prevent oxidation, and the products are purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as triple quadrupole tandem mass spectrometry for precise measurement and quality control .
Análisis De Reacciones Químicas
Types of Reactions: 3-epi-24R 25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. These reactions are crucial for its conversion into active metabolites.
Common Reagents and Conditions: The common reagents used in these reactions include cytochrome P450 enzymes for hydroxylation and magnesium sulfate for drying extracts. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions include other hydroxylated metabolites of Vitamin D3, which play significant roles in calcium and phosphorus metabolism .
Aplicaciones Científicas De Investigación
3-epi-24R 25-Dihydroxy Vitamin D3 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-epi-24R 25-Dihydroxy Vitamin D3 involves its binding to the Vitamin D receptor (VDR), a ligand-dependent transcription regulator. This binding leads to the activation of various genes involved in calcium and phosphorus homeostasis. The compound exhibits tissue-specific actions and has a lower calcemic effect compared to other Vitamin D metabolites .
Comparación Con Compuestos Similares
- 1α,25-dihydroxyvitamin D3
- 24R,25-dihydroxyvitamin D3
- 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71)
Comparison: 3-epi-24R 25-Dihydroxy Vitamin D3 is unique due to its specific configuration at the C3 position, which affects its biological activity and stability. Unlike 1α,25-dihydroxyvitamin D3, which has a high calcemic effect, this compound exhibits a lower calcemic effect, making it a potential candidate for therapeutic applications with reduced risk of hypercalcemia .
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(3R)-6-[(1R,3aS,4E)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19?,22-,23+,24-,25+,27?/m0/s1 |
Clave InChI |
FCKJYANJHNLEEP-GSYJDPDKSA-N |
SMILES isomérico |
CC(CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2C1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES canónico |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)
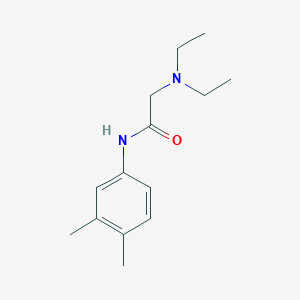
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
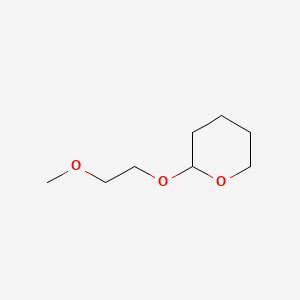

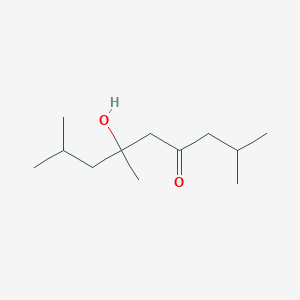

![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)

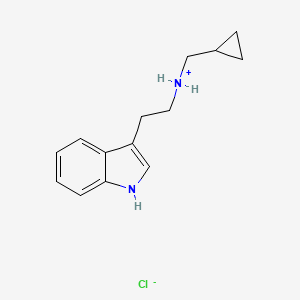
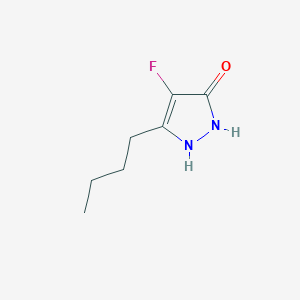
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
